molecular formula C4H10N2S B1342702 Thiolan-3-ylhydrazine CAS No. 1016709-16-2

Thiolan-3-ylhydrazine

Cat. No.: B1342702
CAS No.: 1016709-16-2
M. Wt: 118.2 g/mol
InChI Key: PFGFYXFWFXVFKK-UHFFFAOYSA-N
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Description

Thiolan-3-ylhydrazine (IUPAC name: thiolan-3-ylmethylhydrazine; synonyms: 1-(tetrahydrothiophen-3-yl)hydrazine, this compound) is a hydrazine derivative featuring a tetrahydrothiophene (thiolane) ring substituted at the 3-position. Its dihydrochloride salt form (CAS: 1803607-77-3) is commercially available with a molecular formula of C₅H₁₄Cl₂N₂S and a molecular weight of 205.15 g/mol . The compound is characterized by a saturated sulfur-containing heterocycle, which distinguishes it from aromatic sulfur analogs like thiophene derivatives. Its synthesis typically involves nucleophilic substitution or condensation reactions, though specific protocols are proprietary or described in commercial catalogs .

Properties

IUPAC Name

thiolan-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGFYXFWFXVFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598787
Record name (Thiolan-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016709-16-2
Record name (Thiolan-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiolan-3-ylhydrazine can be synthesized through several methods. One common approach involves the reaction of thiolane-3-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Thiolan-3-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiolane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Thiolan-3-ylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Thiolan-3-ylhydrazine can be compared with other hydrazine derivatives and thiolane compounds:

    Hydrazine Derivatives: Compared to simple hydrazine, this compound has enhanced stability and reactivity due to the presence of the thiolane ring.

    Thiolane Compounds: this compound is unique in its ability to participate in both nucleophilic and electrophilic reactions, making it versatile in synthetic applications.

Comparison with Similar Compounds

[(Thiophen-3-yl)methyl]hydrazine Hydrochloride

Structural Differences :

  • The thiolane ring imparts greater conformational flexibility, whereas the aromatic thiophene enhances π-conjugation and electronic delocalization.

Thiosemicarbazides (e.g., Acylthiosemicarbazides)

Structural Differences :

  • Thiosemicarbazides (e.g., 3-fluorophenylisothiocyanate-derived acylthiosemicarbazides ) contain a thiourea moiety (NH–CS–NH₂) linked to a hydrazine group, unlike thiolan-3-ylhydrazine’s aliphatic thiolane-hydrazine structure .

Reactivity and Bioactivity :

  • Thiosemicarbazides are renowned for metal chelation, enabling antimicrobial and anticancer activities. This compound lacks a thiourea group but may interact with biological targets via its sulfur atom or hydrazine moiety .
  • Synthesis : Thiosemicarbazides are synthesized via condensation of thiosemicarbazide with aldehydes/ketones, whereas this compound’s preparation involves heterocyclic chemistry .

Hydrazide Derivatives (e.g., 6-Ethoxy-2-hydrazinyl-3-nitropyridine)

Structural Differences :

  • Hydrazides (e.g., 6-ethoxy-2-hydrazinyl-3-nitropyridine ) feature a carbonyl-adjacent hydrazine group, while this compound has a simpler alkyl-hydrazine structure .

Thiazolidinone Precursors (e.g., 1-(3,5-Diphenylcyclohex-2-enylidene)hydrazine)

Structural Differences :

  • Hydrazine derivatives like 1-(3,5-diphenylcyclohex-2-enylidene)hydrazine are designed for cyclization into thiazolidinones, which contain a five-membered N–S heterocycle. This compound’s thiolane ring could serve as a precursor for similar heterocycles but with distinct stereoelectronic properties .

Bioactivity :

  • Thiazolidinones exhibit antiviral, antibacterial, and anti-inflammatory activities. This compound’s bioactivity remains underexplored but may align with these applications if functionalized appropriately .

Biological Activity

Thiolan-3-ylhydrazine, a hydrazine derivative characterized by its unique thiolane ring, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and anticonvulsant properties. Additionally, it presents relevant data tables and case studies to illustrate the findings.

Chemical Structure and Properties

This compound (CAS Number: 1016709-16-2) features a hydrazine functional group (-NH-NH2) attached to a three-membered sulfur-containing ring, known as a thiolan ring. Its molecular formula is C4H11N2S, and it typically appears as a dihydrochloride salt for stability in various applications.

Antimicrobial Properties

Research indicates that thiolan derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as alternatives to traditional antibiotics. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

This compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. One study reported a notable reduction in cell viability for breast cancer cells treated with this compound, highlighting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Caspase activation
HeLa (Cervical Cancer)30DNA fragmentation

Anticonvulsant Properties

A recent investigation into the anticonvulsant effects of this compound revealed promising results. The compound was tested in animal models for seizure activity and showed efficacy comparable to standard anticonvulsants like phenytoin. The proposed mechanism involves modulation of GABAergic activity, which is crucial for seizure control.

Case Studies

  • Antimicrobial Efficacy Study : A comparative analysis was conducted on the antimicrobial effects of various hydrazines, including this compound. The study concluded that thiolan derivatives possess superior activity against Gram-positive bacteria compared to other hydrazines.
  • Anticancer Mechanism Exploration : A research team investigated the molecular pathways affected by this compound in cancer cells. They found that the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced apoptosis in tumor cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Nucleophilic Activity : The hydrazine moiety acts as a nucleophile, allowing it to participate in various biochemical reactions.
  • Enzyme Interaction : this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

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